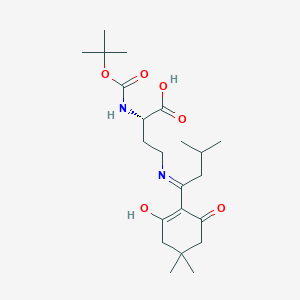
Boc-Dab(ivDde)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Dab(ivDde)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. The compound is protected with a tert-butyloxycarbonyl (Boc) group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group at the side chain amino group. These protecting groups are crucial for selective deprotection and subsequent reactions in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab(ivDde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The ivDde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Boc-Dab(ivDde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The ivDde group can be selectively removed using hydrazine or other mild reducing agents.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine for ivDde removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Removal of protecting groups yields 2,4-diaminobutyric acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.
科学的研究の応用
Chemistry: Boc-Dab(ivDde)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective introduction of functional groups and the formation of complex peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the design of peptide-based inhibitors and probes.
Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also utilized in the development of novel biomaterials.
作用機序
Mechanism: The mechanism of action of Boc-Dab(ivDde)-OH involves its role as a building block in peptide synthesis. The protecting groups allow for selective deprotection and coupling reactions, enabling the formation of specific peptide sequences.
Molecular Targets and Pathways: this compound itself does not have direct molecular targets. peptides synthesized using this compound can target various proteins, enzymes, and receptors, depending on their sequence and structure.
類似化合物との比較
Boc-Dab-OtBu: Another derivative of 2,4-diaminobutyric acid with a tert-butyl ester protecting group.
Boc-Dab-Fmoc: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: Boc-Dab(ivDde)-OH is unique due to the presence of the ivDde protecting group, which allows for selective deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is crucial.
特性
分子式 |
C22H36N2O6 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(2S)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m0/s1 |
InChIキー |
QSVRJSYPXRZMSU-AWEZNQCLSA-N |
異性体SMILES |
CC(C)CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
正規SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


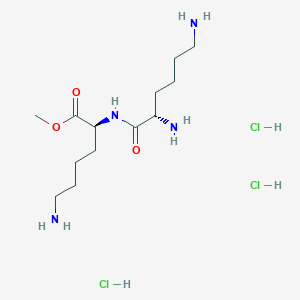


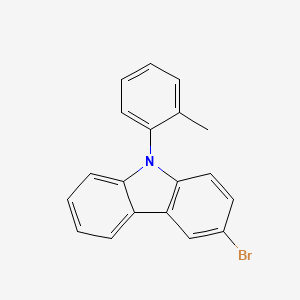
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
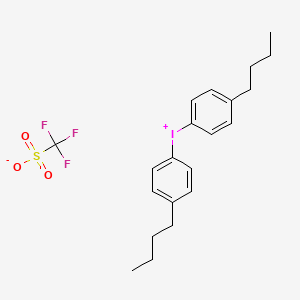
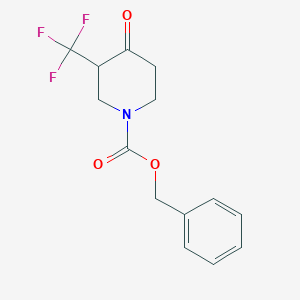

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
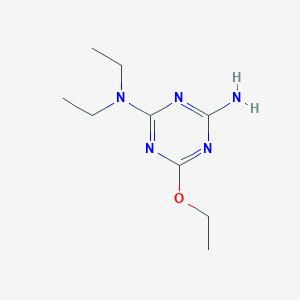
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

